4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Overview
Description
“4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4” is a biochemical used for proteomics research . It is also known as an intermediate in the preparation of labeled Cletoquine Oxalate and Chloroquine .
Synthesis Analysis
The synthesis of similar 7-chloro-4-aminoquinoline derivatives has been achieved by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular formula of “this compound” is C14H13D4ClN2O, and it has a molecular weight of 268.78 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution and the formation of Schiff bases .Physical And Chemical Properties Analysis
The compound is solid in form . More specific physical and chemical properties such as solubility, melting point, etc., are not available in the retrieved resources.Mechanism of Action
Target of Action
The primary target of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a derivative of 7-chloro-4-aminoquinoline, is likely to be similar to that of other 4-aminoquinoline compounds . These compounds are known to target the heme polymerase enzyme in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the parasite’s survival by detoxifying the heme released during hemoglobin digestion .
Mode of Action
The compound’s interaction with its target is likely to involve the inhibition of heme polymerase, thereby preventing the detoxification of heme . This leads to an accumulation of toxic heme within the parasite, which can cause its death .
Biochemical Pathways
The affected pathway is the heme detoxification pathway in the malaria parasite. By inhibiting heme polymerase, the compound disrupts this pathway and prevents the conversion of toxic heme into non-toxic hemozoin . The downstream effect is the accumulation of toxic heme, leading to the death of the parasite .
Pharmacokinetics
It can be inferred that like other 4-aminoquinoline compounds, it may have good oral bioavailability and distribution in body tissues
Result of Action
The molecular effect of the compound’s action is the inhibition of heme polymerase, leading to disruption of heme detoxification . The cellular effect is the death of the malaria parasite due to the accumulation of toxic heme .
Action Environment
For example, the compound’s activity could be influenced by the pH of the parasite’s digestive vacuole, where heme detoxification occurs
Advantages and Limitations for Lab Experiments
The use of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in laboratory experiments has several advantages. It is a synthetic compound, so it is easy to obtain and store. It is also an analogue of 4-CAP, so it can be used to study the properties of 4-CAP without the need for animal testing.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. It is also not as widely studied as other MAOIs, so there may be unknown risks associated with its use.
Future Directions
There are several future directions for research into 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4. Further research is needed to better understand its mechanism of action, as well as its effects on cognition, behavior, and physiological processes. It could also be studied in combination with other drugs, such as SSRIs and tricyclic antidepressants, to determine if there are any synergistic effects. Additionally, further research could be conducted to determine if there are any potential therapeutic applications for 4-CAP and its derivatives.
Scientific Research Applications
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 has been used in scientific research to study the properties of 4-CAP and its mechanism of action. It has been used in studies of MAO-A and MAO-B inhibition, as well as in studies of the effects of MAO inhibitors on behavior, cognition, and physiological processes. It has also been used in studies of the interaction between MAO inhibitors and other drugs, such as SSRIs and tricyclic antidepressants.
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-IJPFRAOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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